![molecular formula C7H7NO2 B1296232 4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
4-[(Hydroxyimino)methyl]phenol
Description
4-[(Hydroxyimino)methyl]phenol is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Hydroxyimino)methyl]phenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis can be optimized by varying catalysts (e.g., acid/base conditions), solvents (polar aprotic solvents like DMF), and reaction temperatures (60–80°C). Monitoring reaction progress via HPLC or TLC ensures intermediate stability. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity. Comparative studies of Schiff base formation kinetics under different conditions are critical .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies tautomeric forms (oxime-enol vs. keto) and hydrogen bonding interactions. For example, phenolic -OH protons appear as broad singlets near δ 10–12 ppm .
- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and imine (C=N stretch, ~1600 cm⁻¹) groups .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen-bonded networks) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the tautomeric stability and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy differences between tautomers (e.g., oxime-enol vs. keto) and simulates UV-Vis spectra .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyimino group and π-π stacking with aromatic residues .
- MD simulations : Assess stability in aqueous vs. lipid membranes over 100-ns trajectories .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?
- Methodological Answer :
- Standardized assays : Repeat dose-response studies (e.g., COX-2 inhibition for anti-inflammatory activity) under controlled pH (7.4) and temperature (37°C) .
- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to cytotoxicity .
- Comparative studies : Benchmark against structurally similar compounds (e.g., 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol) to isolate structure-activity relationships .
Q. How does environmental pH influence the stability and reactivity of this compound?
- Methodological Answer :
- pH-dependent stability studies : Use UV-Vis spectroscopy (200–400 nm) to track degradation kinetics at pH 2–12. The hydroxyimino group is prone to hydrolysis under acidic conditions, forming phenolic byproducts .
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >150°C in inert atmospheres) .
Q. Data-Driven Experimental Design
Designing a study to evaluate the compound’s interaction with serum albumin:
- Methodological Answer :
- Fluorescence quenching assays : Measure tryptophan residue quenching in bovine serum albumin (BSA) at λ_ex = 280 nm. Calculate binding constants (Kb) via Stern-Volmer plots .
- Circular Dichroism (CD) : Monitor secondary structural changes in BSA upon ligand binding .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Addressing discrepancies in reported tautomeric ratios across solvents:
- Methodological Answer :
Properties
IUPAC Name |
4-(hydroxyiminomethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEARAFLOCEYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034613 | |
Record name | 4-Hydroxybenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-06-9 | |
Record name | 4-Hydroxybenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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